2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
CAS No.: 445260-10-6
Cat. No.: VC21478497
Molecular Formula: C18H14BrNO2
Molecular Weight: 356.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445260-10-6 |
|---|---|
| Molecular Formula | C18H14BrNO2 |
| Molecular Weight | 356.2g/mol |
| IUPAC Name | 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H14BrNO2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3,(H,21,22) |
| Standard InChI Key | DEMODZFUXXBGSV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a quinoline ring system, a bicyclic structure featuring a benzene ring fused to a pyridine ring. Key substituents include:
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A 3-bromophenyl group at position 2, contributing steric bulk and electrophilic reactivity.
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Methyl groups at positions 6 and 8, enhancing hydrophobicity and influencing π-π stacking interactions.
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A carboxylic acid at position 4, enabling hydrogen bonding and salt formation .
The IUPAC name, 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, reflects these substituents. X-ray crystallography data, though unavailable for this specific compound, can be inferred from analogous quinolines to suggest a planar quinoline core with substituents adopting equatorial orientations to minimize steric strain .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 356.2 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents | |
| LogP (Partition Coefficient) | Estimated 3.2–3.8 | Calculated |
Synthesis and Optimization
Pfitzinger Condensation Route
A primary synthesis route involves the Pfitzinger reaction, which condenses 3-bromobenzaldehyde with 2-amino-6,8-dimethylquinoline under acidic conditions. This method yields the quinoline backbone through cyclization, followed by carboxylation using CO₂ or acyl halides . Key steps include:
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Condensation: 3-Bromobenzaldehyde reacts with 2-amino-6,8-dimethylquinoline in acetic acid, forming an imine intermediate.
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Cyclization: Acid catalysis promotes ring closure to generate the quinoline core.
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Carboxylation: Treatment with CO₂ at high pressure introduces the carboxylic acid group at position 4 .
This route achieves a 52% yield in model reactions, though scalability challenges arise from harsh carboxylation conditions .
Biological Activity and Mechanisms
Antibacterial and Antiviral Effects
Quinoline-carboxylic acids are known to intercalate DNA and inhibit topoisomerases. The bromine atom’s electronegativity could enhance interactions with bacterial gyrase, suggesting untapped potential against drug-resistant pathogens .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a precursor for kinase inhibitor development. Esterification of the carboxylic acid (e.g., to methyl esters) improves cell membrane permeability, while hydrolysis restores active forms .
Materials Science
The planar quinoline core and bromine atom enable applications in:
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Organic semiconductors: As electron-deficient moieties in charge-transfer complexes.
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Metal-organic frameworks (MOFs): Carboxylic acids coordinate metal ions, forming porous structures for gas storage.
| Precautions | Recommendations |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Ventilation | Use fume hoods |
| Storage | Cool, dry place away from light |
No carcinogenicity or mutagenicity data are available, necessitating caution in long-term use .
Comparison with Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C₁₈H₁₃BrClNO | 374.7 | -Cl replaces -COOH; higher reactivity |
| 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid | C₁₈H₁₄ClNO₂ | 311.8 | -Cl vs. -Br; altered electronic effects |
The bromine atom in this compound confers greater steric hindrance and lipophilicity compared to chlorine analogues, impacting binding affinity in biological systems .
Future Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Targeted Drug Delivery: Conjugate with nanoparticles to enhance tumor specificity.
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Materials Optimization: Explore MOF synthesis for catalytic applications.
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